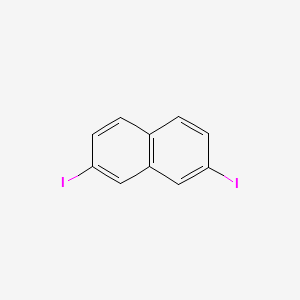

2,7-Diiodonaphthalene

Description

Positional Isomerism in Diiodonaphthalenes and its Chemical Significance

Positional isomers are molecules that share the same molecular formula but differ in the position of a functional group or substituent on the carbon skeleton. aakash.ac.inunacademy.com In the case of diiodonaphthalenes, the two iodine atoms can be attached to various positions on the naphthalene (B1677914) ring, leading to several distinct isomers, such as 1,8-, 2,3-, and 2,6-diiodonaphthalene. nih.govchemshuttle.comresearchgate.net The specific arrangement of these iodine atoms significantly influences the molecule's electronic structure, reactivity, and physical properties. acs.orgdergipark.org.tr

The phenomenon of positional isomerism is crucial as it can lead to substantial differences in the physicochemical properties of the isomers. dergipark.org.tr For instance, the melting point, solubility, and reactivity of diiodonaphthalene isomers can vary considerably. ontosight.ai This difference in reactivity is particularly important in organic synthesis, where the position of the iodine atoms dictates the regioselectivity of subsequent chemical transformations. The electronic effects of the iodine substituents, which can be influenced by their positions, also play a key role in determining the molecule's utility in various applications.

2,7-Diiodonaphthalene as a Versatile Synthetic Building Block in Aromatic Chemistry

2,7-Diiodonaphthalene serves as a crucial building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bonds. lookchem.com These bonds are susceptible to a variety of coupling reactions, which are fundamental for the construction of more complex aromatic structures.

One of the most prominent applications of 2,7-diiodonaphthalene is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Castro-Stephens reactions. beilstein-journals.org These reactions allow for the formation of new carbon-carbon bonds by coupling the diiodonaphthalene with terminal alkynes. beilstein-journals.org This methodology has been successfully employed to synthesize a range of 2,7-dialkynylnaphthalene derivatives, which are valuable precursors for organic electronic materials. beilstein-journals.org For example, the sequential alkynylation of 2,7-diiodonaphthalene has been used to create monomers for the synthesis of cross-conjugated oligomers. beilstein-journals.org

The versatility of 2,7-diiodonaphthalene extends to its use in the synthesis of other functionalized naphthalene systems. The iodine atoms can be replaced by various other functional groups through nucleophilic substitution reactions, further expanding its synthetic utility. evitachem.com

Broad Research Trajectories for Naphthalene-Derived Systems in Advanced Materials Science

Naphthalene and its derivatives are a cornerstone in the development of advanced materials due to their rigid, planar aromatic structure and unique electronic and photophysical properties. rsc.orgscbt.com Research into naphthalene-based systems is diverse and spans multiple areas of materials science.

Organic Electronics: Naphthalene derivatives are widely investigated for their potential in organic electronics. ontosight.ai Their ability to form stable, conductive molecular structures makes them suitable as building blocks for organic semiconductors. ontosight.aievitachem.com For instance, naphthalene diimides, synthesized from naphthalene precursors, are being explored as redox-active organic molecules for energy storage applications like supercapacitors. researchgate.net

Fluorescent Materials: The inherent fluorescence of the naphthalene core makes its derivatives attractive for the development of fluorescent probes and sensors. mdpi.com By modifying the functional groups on the naphthalene ring, the optical properties can be tuned for specific applications, such as the detection of metal ions. mdpi.com

Liquid Crystals: The rigid and anisotropic shape of the naphthalene unit is beneficial for the design of liquid crystalline materials. acs.org Naphthalene-based molecules have been shown to exhibit ferroelectric liquid crystal behavior, which is of interest for display technologies and other electro-optical applications. acs.org

The continued exploration of naphthalene-derived systems, including those synthesized from 2,7-diiodonaphthalene, promises to yield new materials with tailored properties for a variety of advanced technological applications.

| Property | Value | Source |

| Molecular Formula | C10H6I2 | nih.gov |

| Molecular Weight | 379.96 g/mol | nih.gov |

| IUPAC Name | 2,7-diiodonaphthalene | nih.gov |

| CAS Number | 58556-77-7 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,7-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWGMCDDHNYOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558924 | |

| Record name | 2,7-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58556-77-7 | |

| Record name | 2,7-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2,7 Diiodonaphthalene and Its Functionalized Derivatives

Regioselective Halogenation Strategies Towards Diiodonaphthalenes

The introduction of two iodine atoms at the 2 and 7 positions of the naphthalene (B1677914) core requires careful control of regioselectivity. Both direct and indirect methods have been developed to achieve this specific substitution pattern.

Direct Iodination Protocols and Selectivity Control

Direct iodination of naphthalene often leads to a mixture of isomers, making the selective synthesis of 2,7-diiodonaphthalene challenging. Traditional electrophilic aromatic substitution reactions on naphthalene typically favor the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7). researchgate.net However, various strategies have been explored to influence the regioselectivity of halogenation.

Controlling the reaction conditions is crucial. For instance, the iodination of naphthalene with iodine and sodium iodate (B108269) in an aqueous acetic acid medium has been reported. researchgate.net Another approach involves the use of a palladium catalyst with specific ligands to direct the C-H functionalization. rsc.orgrsc.org By modifying the ligands and reaction parameters, it is possible to steer the substitution towards the desired β-positions. For example, palladium-catalyzed C-H halogenation has shown the ability to switch from C8 to C2 reactivity by forming an aromatic imine intermediate. researchgate.net While direct methods for diiodination are less common, these regioselective C-H activation strategies offer potential pathways.

A study on the direct iodination of arenes using a dual ligand-based palladium catalyst demonstrated sterically controlled regioselectivity. rsc.org This method, which involves a C–H/C–I bond metathesis, has shown excellent selectivity for the less sterically hindered positions on various aromatic substrates, including naphthalene. rsc.orgrsc.org

Indirect Routes and Precursor Transformations for 2,7-Diiodonaphthalene (e.g., from naphthalene disulfonates)

Given the challenges of direct regioselective diiodination, indirect routes starting from pre-functionalized naphthalene derivatives are often more efficient for the synthesis of 2,7-diiodonaphthalene. A prominent and effective method involves the use of naphthalene-2,7-disulfonic acid or its salts as starting materials.

The synthesis typically begins with the sulfonation of naphthalene. By controlling the reaction temperature and time, it is possible to favor the formation of the thermodynamically more stable 2,7-naphthalenedisulfonic acid. One patented method involves a two-step process where naphthalene is first reacted with concentrated sulfuric acid at a lower temperature, followed by a second reaction at a higher temperature under negative pressure to yield 2,7-naphthalenedisulfonic acid. google.com

Once the disulfonate is obtained, the sulfonic acid groups can be converted into iodides. A key transformation, as described in the synthesis of helicenebisquinones, involves the conversion of sulfonic acid functions to iodides using a method developed by Satoh, Itoh, Miura, and Nomura. acs.org This transformation provides a reliable pathway to 2,7-diiodonaphthalene and its derivatives. For example, disodium (B8443419) 4,5-dihydroxynaphthalene-2,7-disulfonate (B14910352) (chromotropic acid) has been used as a precursor where the sulfonate groups are transformed into iodides. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing 2,7-Diiodonaphthalene

The two iodine atoms on the 2,7-diiodonaphthalene molecule serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of complex organic molecules.

Palladium-Mediated Carbon-Carbon Bond Formations

Palladium catalysts are particularly effective in mediating the formation of carbon-carbon bonds with aryl iodides. The Sonogashira and Suzuki-Miyaura couplings are two of the most powerful and widely used reactions in this context.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of arylalkynes.

In the context of 2,7-diiodonaphthalene, the Sonogashira coupling allows for the sequential or simultaneous alkynylation at the 2 and 7 positions. Research has shown that the reaction can be controlled to achieve mono- or di-alkynylation. For instance, in the synthesis of switchable cross-conjugated butadiynes, 2,7-diiodonaphthalene was sequentially alkynylated. beilstein-journals.org By carefully controlling the stoichiometry, it was possible to isolate the mono-alkynylated product, 7-(arylethynyl)-2-iodonaphthalene, although the double alkynylation product was also formed. beilstein-journals.org

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have also been developed. organic-chemistry.org The reaction is generally tolerant of a wide range of functional groups, making it a versatile tool for the derivatization of 2,7-diiodonaphthalene. mdpi.com

Table 1: Examples of Sonogashira Coupling with 2,7-Diiodonaphthalene Derivatives

| Starting Material | Alkyne | Catalyst System | Product | Reference |

| 2,7-Diiodonaphthalene | Arylacetylenes | Pd catalyst, Cu(I) co-catalyst | 7-(Arylethynyl)-2-iodonaphthalene and 2,7-bis(arylethynyl)naphthalene | beilstein-journals.org |

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgmt.com This reaction is widely used for the synthesis of biaryl compounds.

2,7-Diiodonaphthalene can be effectively used as a substrate in Suzuki-Miyaura couplings to introduce aryl groups at the 2 and 7 positions. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

The reactivity of the Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on both the aryl halide and the organoboron compound. Studies on the Suzuki-Miyaura cross-coupling of 1,8-dibromonaphthalene (B102958) have shown that the nucleophilicity of the boronate complex plays a significant role in the reaction's efficiency. researchgate.net Similar principles apply to the coupling with 2,7-diiodonaphthalene.

A cascade reaction involving an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C–H arylation has been used to synthesize fluoranthene (B47539) derivatives from 1,8-diiodonaphthalene (B175167) and various arylboronic acids. beilstein-journals.org This highlights the potential for sequential and one-pot multi-component reactions starting from dihalonaphthalenes.

Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Electrophile | Source of the aryl group with a leaving group | 2,7-Diiodonaphthalene, aryl bromides, aryl triflates |

| Nucleophile | Organoboron reagent | Phenylboronic acid, arylboronic esters (e.g., pinacol (B44631) esters) |

| Catalyst | Palladium source | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, THF, DMF |

Exploration of Other Pd-Catalyzed Coupling Architectures

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of 2,7-diiodonaphthalene, these reactions have been instrumental in the synthesis of a variety of functionalized derivatives. The reactivity of the iodine substituents makes 2,7-diiodonaphthalene an excellent substrate for these transformations.

One prominent example is the Suzuki-Miyaura coupling, which involves the reaction of the diiodo-scaffold with organoboron compounds. This reaction has been employed to introduce aryl and heteroaryl groups at the 2 and 7 positions of the naphthalene ring. For instance, the coupling of 1,8-diiodonaphthalene with a range of arylboronic acids and esters has been shown to produce substituted fluoranthenes in good to high yields. nih.gov This methodology has been extended to the synthesis of acenaphthylene-fused heteroarenes, demonstrating the versatility of the Suzuki-Miyaura reaction in constructing complex polycyclic aromatic systems. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction cascade involves an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C–H arylation, yielding heterocyclic fluoranthene analogues. nih.govbeilstein-journals.orgbeilstein-journals.org

The Sonogashira coupling, which pairs aryl halides with terminal alkynes, is another powerful tool for the derivatization of 2,7-diiodonaphthalene. This reaction has been utilized in the sequential alkynylation of the naphthalene core, leading to the formation of di- and oligo-alkynylnaphthalenes. beilstein-journals.orgnih.gov These compounds are of interest for their potential applications in molecular electronics and materials science. beilstein-journals.org A key advantage of the Sonogashira coupling is its compatibility with a wide range of functional groups, allowing for the synthesis of complex and highly functionalized naphthalene derivatives. libretexts.org

The Heck reaction, involving the coupling of aryl halides with alkenes, has also found application in the functionalization of diiodonaphthalenes. Although less common than the Suzuki-Miyaura and Sonogashira couplings for this specific substrate, the Heck reaction offers a complementary approach for the introduction of vinyl groups, which can be further elaborated into other functionalities. libretexts.org

The choice of palladium catalyst and ligands is crucial for the success of these coupling reactions. Catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ have been shown to be effective for Suzuki-Miyaura reactions involving diiodonaphthalenes. nih.gov For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. beilstein-journals.orgnih.gov The development of new and more active catalyst systems continues to expand the scope and applicability of these reactions. nih.govrsc.org

Copper-Catalyzed Coupling Reactions: The Castro–Stephens Pathway with 2,7-Diiodonaphthalene

The Castro-Stephens coupling is a cross-coupling reaction that utilizes a copper(I) acetylide and an aryl halide to form a disubstituted alkyne and a copper(I) halide. wikipedia.org This reaction, first described in 1963, provides a valuable alternative to palladium-catalyzed methods, particularly for the synthesis of alkynyl derivatives of 2,7-diiodonaphthalene. beilstein-journals.orgnih.govwikipedia.org

In the context of 2,7-diiodonaphthalene, the Castro-Stephens reaction has been employed for the sequential alkynylation of the naphthalene core. beilstein-journals.orgnih.gov The reaction involves the coupling of the diiodo-scaffold with a copper(I) arylacetylide, typically in a solvent such as pyridine. wikipedia.org One of the key advantages of this method is that it can be performed without the need for a palladium co-catalyst, which can be advantageous in terms of cost and product purity. beilstein-journals.orgnih.gov

Research has shown that the Castro-Stephens coupling can be used to synthesize mono- and di-alkynylnaphthalene derivatives with good yields. beilstein-journals.orgnih.gov For instance, the reaction of 2,7-diiodonaphthalene with a copper(I) arylacetylide can be controlled to favor the formation of the mono-alkynylated product, which can then be subjected to a second coupling reaction to introduce a different alkynyl group. beilstein-journals.orgnih.gov This stepwise approach allows for the synthesis of unsymmetrical dialkynylnaphthalenes, which are valuable building blocks for more complex molecular architectures. beilstein-journals.orgnih.gov

While the Sonogashira coupling is often more efficient for the synthesis of these compounds, the Castro-Stephens reaction remains a viable and useful alternative, especially in cases where palladium catalysis is problematic. beilstein-journals.orgnih.gov The reaction conditions for the Castro-Stephens coupling are typically mild, and the reaction is tolerant of a variety of functional groups. wikipedia.org

Nickel-Catalyzed Approaches for Diiodonaphthalene Derivatization

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgsioc-journal.cn The earth-abundant nature and unique catalytic properties of nickel make it an attractive choice for the derivatization of aryl halides, including 2,7-diiodonaphthalene. sioc-journal.cn

Nickel catalysts have been shown to be effective in a variety of cross-coupling reactions, such as Kumada, Negishi, and Suzuki-Miyaura type couplings. semanticscholar.orgnih.gov These reactions have been applied to the functionalization of a wide range of aryl halides, and the principles can be extended to the derivatization of 2,7-diiodonaphthalene. For example, nickel-catalyzed Kumada coupling, which involves the reaction of an organomagnesium reagent (Grignard reagent) with an aryl halide, can be used to introduce alkyl or aryl groups onto the naphthalene core. semanticscholar.org

One of the key advantages of nickel catalysis is its ability to activate and couple challenging substrates that may be unreactive under palladium catalysis. sioc-journal.cn Additionally, nickel catalysts can exhibit different selectivity compared to palladium, providing access to a wider range of products. sioc-journal.cn The choice of ligand is crucial for the success of nickel-catalyzed cross-coupling reactions, as it can influence the reactivity, selectivity, and stability of the catalyst. researchgate.net

While specific examples of nickel-catalyzed derivatization of 2,7-diiodonaphthalene are less prevalent in the literature compared to palladium-catalyzed methods, the general principles of nickel catalysis are applicable. The development of new and more active nickel catalysts and ligands is an active area of research, and it is expected that these methods will find increasing application in the synthesis of functionalized naphthalene derivatives in the future. rsc.orgsioc-journal.cn

Sequential Functionalization Strategies on the 2,7-Diiodonaphthalene Core

The presence of two reactive iodine atoms on the 2,7-diiodonaphthalene scaffold allows for sequential functionalization, a powerful strategy for the synthesis of unsymmetrical and highly complex naphthalene derivatives. This approach involves the selective reaction of one iodine atom, followed by a second reaction at the remaining iodine position.

Stepwise Alkynylation and Oligomerization

A prominent example of sequential functionalization is the stepwise alkynylation of 2,7-diiodonaphthalene. beilstein-journals.orgnih.gov This strategy has been employed to synthesize a variety of di- and oligo-alkynylnaphthalene derivatives, which are of interest for their potential applications in molecular electronics and materials science. beilstein-journals.org

The process typically begins with a mono-alkynylation reaction, where one of the iodine atoms of 2,7-diiodonaphthalene is selectively replaced with an alkynyl group. This can be achieved using either a Sonogashira or a Castro-Stephens coupling reaction, with careful control of the reaction conditions to minimize the formation of the di-alkynylated product. beilstein-journals.orgnih.gov The resulting mono-alkynyl-mono-iodonaphthalene derivative can then be isolated and subjected to a second coupling reaction with a different terminal alkyne, yielding an unsymmetrical dialkynylnaphthalene. beilstein-journals.orgnih.gov

This stepwise approach offers a high degree of control over the final product structure, allowing for the introduction of two different alkynyl groups onto the naphthalene core. The resulting unsymmetrical dialkynylnaphthalenes can serve as valuable building blocks for the synthesis of more complex oligomers and polymers with tailored electronic and optical properties. beilstein-journals.org For example, these compounds can be used as monomers in polymerization reactions to create cross-conjugated polymers with potential applications as molecular wires or switches. beilstein-journals.org

Cascade Reactions for Fused Ring Systems (e.g., Acenaphthylene-fused heteroarenes)

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation. nih.gov These reactions are highly efficient and atom-economical, and they have been successfully applied to the synthesis of complex fused ring systems starting from 2,7-diiodonaphthalene and its analogs.

One notable example is the synthesis of acenaphthylene-fused heteroarenes via a palladium-catalyzed cascade reaction. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction involves the coupling of a 1,8-dihalonaphthalene with a heteroarylboronic acid or ester, followed by an intramolecular C-H arylation. nih.govbeilstein-journals.orgbeilstein-journals.org The initial Suzuki-Miyaura coupling introduces the heteroaryl group at one of the halo-positions, and the subsequent intramolecular C-H activation leads to the formation of a new five-membered ring, resulting in the acenaphthylene-fused heterocyclic product. nih.govbeilstein-journals.orgbeilstein-journals.org

This methodology has been used to synthesize a variety of acenaphthylene-fused heteroarenes, including thiophene, furan, benzofuran, pyrazole, pyridine, and pyrimidine (B1678525) derivatives, in good to high yields. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction is tolerant of a wide range of functional groups and can be performed using both homogeneous and heterogeneous palladium catalysts. nih.gov This approach provides a concise and efficient route to a class of compounds with interesting photophysical properties and potential applications in materials science. nih.govbeilstein-journals.org

Advanced Materials Applications Derived from 2,7 Diiodonaphthalene Precursors

Polymer Chemistry Innovations with 2,7-Diiodonaphthalene Building Blocks

The bifunctional nature of 2,7-diiodonaphthalene allows it to serve as a monomer in step-growth polymerization reactions. The resulting polymers often inherit the desirable properties of the naphthalene (B1677914) unit, such as high thermal stability and rigidity.

Conductive polymers are organic materials that possess electrical conductivity, a property more commonly associated with metals. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wiley-vch.de The synthesis of these polymers often relies on creating extended π-conjugated systems along the polymer backbone.

Palladium-catalyzed cross-coupling reactions like the Stille and Suzuki-Miyaura reactions are powerful methods for constructing these conjugated systems. wiley-vch.descirp.org In these reactions, 2,7-diiodonaphthalene can be coupled with organotin reagents (in Stille coupling) or organoboron compounds (in Suzuki-Miyaura coupling) to form new C-C bonds and extend the polymer chain. wikipedia.orgharvard.edu

The general mechanism for these polymerizations involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2,7-diiodonaphthalene).

Transmetallation: The organic group from the organometallic reagent (organotin or organoboron) is transferred to the palladium catalyst.

Reductive Elimination: The two organic groups on the palladium catalyst are coupled, forming a new bond and regenerating the palladium(0) catalyst.

A notable example of utilizing a 2,7-naphthalene derivative is the synthesis of multilayer 3D chiral polymers. In this work, 2,2′-(2,7-Naphthalenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane], a boronic ester derivative of 2,7-dihydroxynaphthalene (B41206), was used as a key monomer in a Suzuki-Miyaura poly-coupling reaction. semanticscholar.orgmdpi.com This demonstrates the viability of the 2,7-naphthalene unit as a building block for complex, high-performance polymers with applications in organic electronics. semanticscholar.org The properties of such polymers are highly dependent on the polymerization conditions and the co-monomers used.

Table 1: Key Polymerization Reactions for Conductive Polymers

| Reaction Name | Key Reactants | Catalyst | Key Features |

|---|---|---|---|

| Stille Coupling | Organohalide (e.g., 2,7-diiodonaphthalene), Organostannane | Palladium(0) complex | Tolerant to a wide range of functional groups. rsc.org |

| Suzuki-Miyaura Coupling | Organohalide (e.g., 2,7-diiodonaphthalene), Organoboron compound | Palladium(0) complex, Base | Organoboron reagents are generally less toxic than organostannanes. harvard.edu |

Polymers with excellent barrier properties are crucial for applications in packaging and electronic device encapsulation to prevent the permeation of gases like oxygen and water vapor. asianpubs.org The inclusion of naphthalene units into polymer backbones has been shown to significantly enhance these properties. The rigidity and planarity of the naphthalene ring lead to more efficient chain packing, which reduces the free volume within the polymer matrix and hinders the diffusion of gas molecules. asianpubs.org

Research into aromatic poly(ester amide)s derived from 2,7-dihydroxynaphthalene has shown that these materials exhibit high thermal stability and form tough, flexible films. consensus.appresearchgate.net Similarly, fluorinated polyamides synthesized from 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene (B13953574) demonstrate enhanced solubility while maintaining good thermal properties. researchgate.net The general structure of these polymers incorporates the rigid naphthalene-2,7-diyl unit, which contributes to their ordered packing and robust performance. While these examples start from derivatives other than 2,7-diiodonaphthalene, they highlight the central role of the 2,7-naphthalene scaffold in creating high-performance barrier polymers.

Table 2: Properties of Naphthalene-2,7-diyl Containing Poly(ester amide)s

| Polymer Series | Inherent Viscosity (dL/g) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |

|---|---|---|---|

| p-Series | 0.49–0.97 | 187-237 | > 400 |

| m-Series | 0.36–0.73 | 187-237 | > 400 |

Data sourced from studies on poly(ester amide)s synthesized from 2,7-bis(aminobenzoyloxy)naphthalene isomers. consensus.app

Non-Linear Optical (NLO) Materials from 2,7-Diiodonaphthalene Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. researchgate.net These materials are essential for a range of photonic technologies, including frequency conversion and optical switching. mdpi.com A key requirement for second-order NLO materials is a non-centrosymmetric arrangement of molecules. researchgate.net

The development of NLO polymers often involves incorporating chromophores with large hyperpolarizability into a polymer matrix. mdpi.com One strategy to achieve the necessary macroscopic alignment is to create highly ordered, three-dimensional structures. The synthesis of multilayer 3D chiral polymers using a 2,7-naphthalenediyl boronic ester precursor demonstrates a pathway to such materials. mdpi.com The aggregation of the polymer chains in these structures can enhance molecular polarization, which in turn can improve the non-linear optical properties. mdpi.com

Sensor Development based on Naphthalene-Doped Azaaromatic Scaffolds

Azaaromatic scaffolds, which are heterocyclic compounds containing nitrogen atoms within an aromatic ring system, are of significant interest for the development of chemical sensors. Their ability to bind to specific ions or molecules can lead to a detectable change in their optical properties, such as fluorescence. nih.gov

The rigid and fluorescent nature of the naphthalene core makes it an excellent candidate for the backbone of a sensor molecule. By functionalizing a naphthalene-based scaffold with specific binding sites, sensors that signal the presence of an analyte through fluorescence quenching or enhancement can be designed. For example, azaaromatic scaffolds based on a 2,6-bis(2-anilinoethynyl)pyridine core have been synthesized for use as anion sensors. nih.gov These syntheses often employ Sonogashira cross-coupling reactions, a method also applicable to 2,7-diiodonaphthalene.

The incorporation of 2,7-diiodonaphthalene into more complex, three-dimensional azaaromatic scaffolds could lead to the development of highly selective and sensitive sensors. The defined stereochemistry and rigid conformation of such scaffolds can create specific binding pockets for target analytes. The synthesis of diazatricyclododecene scaffolds for peptidomimetics illustrates the construction of such complex 3D frameworks. nih.gov By integrating the fluorescent naphthalene unit into these structures, the binding event can be translated into a measurable optical signal.

Theoretical and Mechanistic Studies of 2,7 Diiodonaphthalene Reactivity and Electronic Properties

Computational Investigations of Molecular and Electronic Structures

Computational methods, particularly those rooted in quantum mechanics, are indispensable for elucidating the intrinsic properties of 2,7-diiodonaphthalene at the molecular level. These approaches allow for the prediction of its electronic behavior and the nature of its interactions in larger molecular assemblies.

Density Functional Theory (DFT) for Predicting Electronic Properties

Density Functional Theory (DFT) has emerged as a versatile and popular computational method for investigating the electronic structure of molecules like 2,7-diiodonaphthalene. wikipedia.orgscispace.comelsevierpure.com DFT calculations allow for the prediction of a wide range of electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgscispace.com This approach has been successfully applied to various organic molecules to understand their structural and electronic characteristics. rsc.org For derivatives of naphthalene (B1677914), DFT can be used to calculate key parameters that govern their behavior in electronic devices. samipubco.com

DFT methods are instrumental in predicting the electronic and optical properties of polymers derived from naphthalene-based monomers. dtu.dk By modeling the electronic structure, researchers can gain insights into the material's potential for applications in organic electronics. elsevierpure.com The accuracy of these predictions is continually improving with the refinement of exchange-correlation functionals, which are at the heart of DFT. wikipedia.org

Quantum Chemical Calculations of HOMO/LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory, and their energy levels are critical in determining a molecule's electronic and optical properties. ossila.com Quantum chemical calculations, often performed using DFT, are a primary tool for determining the HOMO and LUMO energies of molecules like 2,7-diiodonaphthalene and its derivatives. ossila.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's ability to absorb light and its chemical reactivity. ossila.com For instance, in a study of naphthalene, the HOMO-LUMO gap was calculated using DFT with a specific basis set, yielding a value of 4.75 eV. samipubco.com The energies of these frontier orbitals are crucial for predicting how a molecule will interact with other molecules and its potential as an electron donor or acceptor. ossila.com For example, a lower LUMO energy is indicative of a better electron acceptor. The calculated HOMO and LUMO energy levels for various organic compounds have shown good correlation with experimental data. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method | Source |

|---|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ | samipubco.com |

| Anthraquinone | -6.99 | -2.79 | 4.2 | DFT | researchgate.net |

| AQTh | -5.88 | -2.78 | 3.1 | DFT | researchgate.net |

Modeling Charge Transport Pathways and Intermolecular Interactions (e.g., π-π stacking)

The arrangement of molecules in the solid state significantly impacts the charge transport properties of organic materials. Intermolecular interactions, particularly π-π stacking, play a crucial role in facilitating the movement of charge carriers. illinois.edumit.edu In π-stacked systems, the overlap of π-orbitals between adjacent molecules creates pathways for charge transport. illinois.edu The distance between stacked aromatic rings is a critical factor, with typical distances for effective π-π stacking being around 3.5 Å. mit.eduresearchgate.net

Computational modeling can be used to investigate these charge transport pathways. For instance, in studies of naphthalene-bridged compounds, it has been shown that both through-bond and through-space charge transfer pathways can be significant, depending on the substitution pattern. researchgate.net The efficiency of charge transport is highly sensitive to the geometry and electronic structure of the interacting molecules. researchgate.net DFT calculations can be employed to model these interactions and predict the electronic coupling between molecules, which is a key parameter in determining charge mobility. illinois.edu For some organic polymers, charge transport is investigated through a combination of experimental techniques and quantum-chemical modeling. nih.gov

Understanding Reaction Mechanisms in 2,7-Diiodonaphthalene Transformations

Elucidating the mechanisms of chemical reactions involving 2,7-diiodonaphthalene is essential for controlling the synthesis of its derivatives and for understanding their subsequent performance in materials.

Analysis of Cross-Conjugation and Electron Transfer Dynamics

Cross-conjugation is a specific type of π-conjugation that can influence the electronic properties and reactivity of a molecule. In derivatives of 2,7-diiodonaphthalene, the arrangement of substituents can lead to cross-conjugated systems, affecting intramolecular charge transfer. beilstein-journals.org The study of electron transfer dynamics in these systems is crucial for understanding their behavior in electronic applications.

The radical nucleophilic aromatic substitution (SRN1) reaction is a powerful tool for studying intramolecular electron transfer in dihalogenated aromatic compounds. researchgate.net By examining the products of double substitution reactions, it is possible to gain insights into the extent of π-conjugation within the molecule. researchgate.net The efficiency of intramolecular electron transfer is a measure of how well the π-system connects the two reactive sites. researchgate.net Cross-coupling reactions, such as the Stille reaction, are also used to synthesize derivatives of 2,7-diiodonaphthalene, and understanding the mechanism of these reactions is key to optimizing their outcomes. acs.org

Conformational Effects on Reactivity and Material Performance

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity and the properties of materials derived from it. slideshare.netpharmacy180.comfiveable.me For cyclic molecules, conformational preferences can dictate the accessibility of reactive sites and the stereochemical outcome of a reaction. pharmacy180.comlibretexts.org While 2,7-diiodonaphthalene itself is a relatively rigid molecule, the substituents introduced onto the naphthalene core can have conformational flexibility.

The conformation of substituents can influence steric hindrance and stereoelectronic effects, which in turn affect reaction rates and product distributions. slideshare.netpharmacy180.com For example, the relative orientation of groups in a molecule can be critical for achieving the necessary orbital overlap for a reaction to occur. pharmacy180.com In the context of materials science, the conformation of monomer units within a polymer chain can affect properties such as charge transport. nih.gov Therefore, understanding and controlling the conformational preferences of 2,7-diiodonaphthalene derivatives is essential for designing materials with desired performance characteristics.

Advanced Spectroscopic and Structural Characterization of 2,7 Diiodonaphthalene and Its Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2,7-diiodonaphthalene and its conjugates. evitachem.com By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information about the connectivity and arrangement of atoms within a molecule. libretexts.org

For 2,7-diiodonaphthalene, the symmetry of the molecule simplifies the expected NMR spectra. The naphthalene (B1677914) core has three distinct types of protons. The ¹H NMR spectrum would therefore be expected to show three signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at the C1/C8, C3/C6, and C4/C5 positions would each produce a unique signal with specific multiplicities due to spin-spin coupling with adjacent protons.

In ¹³C NMR spectroscopy, a broader range of chemical shifts allows for the resolution of individual carbon atoms. oregonstate.edu Due to the molecule's symmetry, five distinct signals would be anticipated for the ten carbon atoms of 2,7-diiodonaphthalene: one for the two iodine-bearing carbons (C2/C7), and four for the remaining eight protonated and bridgehead carbons (C1/C8, C3/C6, C4/C5, and C4a/C8a). The carbons directly bonded to the electronegative iodine atoms are expected to be significantly shifted downfield. libretexts.orglibretexts.org While specific spectral data for 2,7-diiodonaphthalene is not detailed in readily available literature, the principles of NMR predict a clear spectral pattern for its structural confirmation. nih.govpitt.edu

Table 1: Predicted and Representative NMR Chemical Shifts for Diiodonaphthalene Systems

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | The precise shift and coupling patterns depend on the substitution and electronic environment. libretexts.org |

| ¹³C | Aromatic (C-H) | 125 - 150 | Typical range for aromatic carbons. oregonstate.edulibretexts.org |

| ¹³C | Aromatic (C-I) | > 95 | The carbon atom bonded to iodine experiences a distinct chemical shift. nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Material Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves to identify functional groups and probe the bonding within a molecule by measuring the vibrations of its chemical bonds. youtube.comyoutube.com Each type of bond vibrates at a characteristic frequency, and a spectrum of these frequencies provides a unique molecular "fingerprint." youtube.com

For 2,7-diiodonaphthalene, the FTIR and Raman spectra would be expected to display several key vibrational modes. These include:

C-H stretching: Aromatic C-H bonds typically show stretching vibrations in the 3100-3000 cm⁻¹ region.

C=C stretching: Vibrations corresponding to the aromatic ring's carbon-carbon double bonds appear in the 1600-1450 cm⁻¹ region.

C-I stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted naphthalene ring appear at frequencies below 900 cm⁻¹, and their exact positions are diagnostic of the substitution pattern.

Table 3: Representative FTIR Vibrational Frequencies for Diiodonaphthalene Derivatives

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3051 |

| C=O Stretch (in derivative) | Ester/Ketone | 1716, 1676 |

| Aromatic C=C Stretch | Ar C=C | 1611, 1454, 1436 |

Note: Data is based on reported values for complex derivatives of diiodonaphthalene, illustrating the application of the technique. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This method provides an experimental mass that can be compared to a calculated theoretical mass, allowing for the unambiguous determination of a molecule's chemical formula. spectroscopyonline.com

For 2,7-diiodonaphthalene, the molecular formula is C₁₀H₆I₂. HRMS analysis would be used to verify this composition. The technique is sensitive enough to distinguish between ions of the same nominal mass but different elemental formulas. The calculated monoisotopic mass of 2,7-diiodonaphthalene is 379.85590 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as conclusive evidence for the identity of the compound. This technique is a standard method for the characterization of newly synthesized compounds, including derivatives of diiodonaphthalenes. acs.orgpku.edu.cn

Table 4: High-Resolution Mass Spectrometry Data for 2,7-Diiodonaphthalene

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆I₂ | nih.gov |

| Calculated Exact Mass | 379.85590 Da | nih.gov |

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms in a solid material. Depending on the nature of the sample, either single-crystal or powder X-ray diffraction is employed.

Single Crystal X-ray Diffraction for Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and detailed three-dimensional model of a molecule's structure in the solid state. uol.deyoutube.com By irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the exact coordinates of every atom. uhu-ciqso.es This information yields precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation and revealing intermolecular interactions such as packing arrangements in the crystal lattice. uol.de

While a specific crystal structure for 2,7-diiodonaphthalene is not available in the searched literature, studies on closely related isomers like 2,3-diiodonaphthalene (B2993581) have been reported. nih.gov The crystal structure of 2,3-diiodonaphthalene reveals a planar naphthalene core with the molecules packed in a herring-bone motif. researchgate.net It is expected that 2,7-diiodonaphthalene would also possess a planar molecular structure. For conjugates of diiodonaphthalenes, SC-XRD is invaluable for confirming the final structure, as demonstrated in the analysis of double alkynylation products derived from 2,7-diiodonaphthalene. beilstein-journals.org

Powder X-ray Diffraction (XRD) for Material Crystallinity

In the context of 2,7-diiodonaphthalene, PXRD would be a critical characterization tool for materials synthesized using this compound as a building block, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or polymers. The resulting diffraction pattern would be used to confirm that the bulk product has formed the desired crystalline structure and to evaluate its phase purity and quality.

Electrochemical Methods for Redox Properties (Cyclic Voltammetry)

The electrochemical properties of molecules are fundamental to their application in organic electronics, providing insight into their ability to accept or donate electrons. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of chemical species. als-japan.com It measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. als-japan.com By analyzing the resulting voltammogram, key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated, which are crucial for designing and evaluating materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govuit.no

The redox properties of conjugates derived from 2,7-diiodonaphthalene have been investigated to understand how the naphthalene core influences the electronic characteristics of larger π-conjugated systems. In one such study, a series of cross-conjugated oligomers based on 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) and 2,7-diiodonaphthalene were synthesized and their electrochemical behavior was evaluated by cyclic voltammetry. beilstein-journals.org The measurements were conducted in a dichloromethane (B109758) solution containing 0.1 M n-Bu₄NPF₆ as the supporting electrolyte, using a standard three-electrode setup with a glassy carbon working electrode, a platinum auxiliary electrode, and an Ag/Ag⁺ reference electrode. beilstein-journals.org

The study revealed that these oligomers displayed two irreversible oxidation waves between 0.0 V and 1.1 V and one reduction wave in the range of -1.5 V to -1.6 V. beilstein-journals.org The potentials were only slightly affected by the nature of the substituents on the terminal aryl rings. beilstein-journals.org An exception was a nitro-substituted derivative, which showed two quasi-reversible reduction waves at lower potentials, attributed to the successive reduction of the two nitrophenyl groups. beilstein-journals.org The HOMO and LUMO energy levels, calculated from the onset potentials of the oxidation and reduction waves, respectively, are critical indicators of the material's charge injection and transport capabilities.

Similarly, studies on other naphthalene-related structures, such as 2,7-diamine substituted acridone (B373769) derivatives, demonstrate the utility of CV in elucidating structure-property relationships. These compounds exhibit reversible oxidation waves, and their HOMO and LUMO energy levels have been calculated from CV data. rsc.org The HOMO levels for these materials were found to be in the range of -4.95 to -5.11 eV, which is comparable to widely used hole-transporting materials, indicating their potential utility in electronic devices. rsc.org

Below is an interactive data table summarizing the electrochemical properties of representative 2,7-diiodonaphthalene conjugates and related compounds as determined by cyclic voltammetry.

| Compound | E¹ₒₓ (V) | E²ₒₓ (V) | EᵣₑᏧ (V) | HOMO (eV) | LUMO (eV) | Source |

|---|

Surface and Bulk Characterization of Naphthalene-Derived Functional Materials

The performance of functional materials derived from naphthalene scaffolds, including those originating from 2,7-diiodonaphthalene, is intrinsically linked to their solid-state morphology, molecular packing, and surface characteristics. A suite of advanced characterization techniques is employed to probe these features from the molecular to the macroscopic level.

Surface Characterization: The interaction of naphthalene-based molecules with surfaces is critical for applications in catalysis and thin-film devices. Techniques like Temperature Programmed Desorption (TPD) and Sum-Frequency Generation (SFG) spectroscopy provide detailed information about adsorption, orientation, and reaction pathways on surfaces. For instance, studies on the adsorption of naphthalene on a single-crystal iron surface (Fe(110)) revealed that naphthalene initially adsorbs in a planar orientation. acs.org Upon heating, TPD shows the desorption of hydrogen (H₂), indicating that dehydrogenation reactions occur on the surface. acs.org SFG, a surface-sensitive vibrational spectroscopy, can monitor the C-H vibrations of the naphthalene molecules, providing evidence for changes in molecular orientation and chemical state during the thermal process. acs.org

For functional polymer films, such as those based on naphthalene-diimide (NDI) co-polymers, understanding the molecular orientation at the surface and in the bulk is paramount for optimizing charge transport. researchgate.net Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) spectroscopy and atomic force microscopy-infrared (AFM-IR) spectroscopy are powerful tools for this purpose. researchgate.net Specific vibrational modes, such as the C=O stretching vibration in the NDI unit, act as markers for molecular orientation relative to the substrate. researchgate.net By analyzing the intensity of these bands, researchers can determine whether the polymer backbones are oriented "face-on" (parallel to the substrate) or "edge-on" (perpendicular to the substrate), a factor that significantly impacts device performance. researchgate.net

Bulk Characterization: The three-dimensional arrangement of molecules in the solid state defines the bulk properties of a material. X-ray diffraction (XRD) on single crystals or thin films is the definitive method for determining crystal structure and molecular packing. mdpi.com For a ligand synthesized from 1,5-diaminonaphthalene, single-crystal X-ray diffraction revealed its precise molecular geometry and the noncovalent interactions governing its crystal packing. mdpi.com Hirshfeld surface analysis, a computational tool often used in conjunction with XRD data, can be used to visualize and quantify intermolecular contacts, highlighting the dominant forces, such as dispersion forces (H···H interactions), that dictate the supramolecular architecture. mdpi.com

The bulk morphology of naphthalene-derived materials can also manifest as complex nanostructures. Naphthalene diimides (NDIs), for example, are known to self-assemble into various forms, including nanotapes, needles, and even flower-like microstructures, depending on the solvent, concentration, and processing conditions. acs.org These morphologies are typically characterized using microscopy techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which provide direct visual evidence of the size, shape, and organization of the self-assembled structures. acs.org The ability to control this morphology is crucial, as the electrical properties of the material, such as electron mobility, can vary significantly between different structural forms. acs.org

The following table summarizes key characterization techniques and their applications in studying naphthalene-derived materials.

| Characterization Technique | Information Obtained | System Example | Reference |

| Surface Techniques | |||

| Temperature Programmed Desorption (TPD) | Surface reaction kinetics, desorption energies | Naphthalene on Fe(110) | acs.org |

| Sum-Frequency Generation (SFG) | Molecular orientation and vibrations at interfaces | Naphthalene on Fe(110) | acs.org |

| AFM-IR Spectroscopy | Localized chemical composition and molecular orientation | Naphthalene-diimide polymer films | researchgate.net |

| Secondary Ion Mass Spectrometry (SIMS) | Elemental and molecular composition of surfaces | Naphthalene in sediments | nih.gov |

| Bulk Techniques | |||

| Single-Crystal X-ray Diffraction | Precise molecular structure and crystal packing | Naphthalene-based ligand | mdpi.com |

| Thin-Film X-ray Analysis | Crystalline structure and orientation in films | Naphthalene-diimide polymer films | researchgate.net |

| Scanning/Transmission Electron Microscopy | Nanoscale and microscale morphology | Self-assembled Naphthalene diimides | acs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical functional groups, bulk molecular structure | Naphthalene-diimide polymer films | researchgate.net |

Future Research Directions and Emerging Paradigms for 2,7 Diiodonaphthalene Chemistry

Exploration of Novel Functionalization Chemistries and Reaction Cascades

The two iodine atoms on the naphthalene (B1677914) core of 2,7-diiodonaphthalene serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. Future research will likely focus on developing more intricate and efficient functionalization strategies.

A key area of exploration is the development of novel reaction cascades. These are sequential reactions where the product of one step becomes the substrate for the next, all occurring in a single pot. Such processes are highly efficient as they minimize waste and reduce the need for purification of intermediates. For instance, tandem reactions involving palladium catalysis could be designed to first introduce a substituent at one iodo-position, which then directs or participates in a subsequent intramolecular cyclization or a second cross-coupling at the other iodo-position. researchgate.net Research into palladium-catalyzed annulation reactions of diiodonaphthalenes has already demonstrated the potential to build complex polycyclic aromatic hydrocarbons. acs.org

Furthermore, the development of regioselective functionalization methods will be crucial. Achieving independent control over the substitution at each of the two iodine positions in 2,7-diiodonaphthalene would significantly expand the accessible molecular architectures. This could be achieved through the use of catalysts with high steric or electronic discrimination or by employing directing groups that temporarily block one reactive site while the other is functionalized. researchgate.net

The exploration of C-H activation reactions in conjunction with the existing iodo-functionalities presents another exciting frontier. This would allow for the direct introduction of new substituents onto the naphthalene ring itself, in addition to the transformations at the C-I bonds. beilstein-journals.org

Integration of 2,7-Diiodonaphthalene into Advanced Hybrid Materials

The unique electronic and structural properties of the naphthalene core make 2,7-diiodonaphthalene and its derivatives promising candidates for incorporation into advanced hybrid materials. These materials, which combine organic and inorganic components, often exhibit synergistic properties that are not present in the individual constituents. european-mrs.comphysicistparticle.com

One area of significant potential is in the field of organic electronics. Derivatives of 2,7-diiodonaphthalene can be designed to self-assemble into well-ordered structures, which is a critical requirement for efficient charge transport in organic semiconductors. ontosight.ai By carefully selecting the substituents introduced via cross-coupling reactions, the electronic properties, such as the band gap and charge carrier mobility, can be finely tuned. Future work could involve incorporating these naphthalene-based building blocks into hybrid perovskite solar cells or as components of organic light-emitting diodes (OLEDs). physicistparticle.com

Another emerging application is in the development of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The rigid structure of the 2,7-disubstituted naphthalene unit can act as a linker to connect metal nodes or other organic building blocks, leading to materials with high surface areas and well-defined pore structures. These materials could find applications in gas storage, separation, and catalysis.

Furthermore, the incorporation of 2,7-diiodonaphthalene-derived units into polymers can lead to materials with enhanced thermal stability and specific optical or electrical properties. acs.org Research in this area will focus on synthesizing polymers with tailored properties for applications ranging from high-performance plastics to advanced coatings.

Sustainable and Green Synthesis Approaches for Diiodonaphthalene Derivatives

As the demand for functional organic materials grows, so does the need for sustainable and environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of diiodonaphthalene derivatives to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. ijnc.irjddhs.com

A key focus of future research will be the development of catalytic systems that are more efficient and can operate under milder reaction conditions. ijnc.ir This includes the use of more abundant and less toxic metals as catalysts, as well as the development of reusable heterogeneous catalysts that can be easily separated from the reaction mixture. ijnc.ir

The use of alternative reaction media, such as water, supercritical fluids, or ionic liquids, is another important aspect of green synthesis. ejcmpr.comdokumen.pub These solvents can replace traditional volatile organic compounds (VOCs), which are often toxic and contribute to air pollution. jddhs.com Microwave-assisted synthesis and other energy-efficient techniques are also being explored to reduce reaction times and energy consumption. ijnc.irjddhs.com

Artificial Intelligence and Machine Learning in Naphthalene-Based Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new materials, including those based on naphthalene. acs.orgmdpi.com These computational tools can analyze vast datasets of chemical structures and their properties to identify complex relationships and predict the performance of new, untested molecules. mdpi.comchemrxiv.org

One of the primary applications of AI in this context is in the development of quantitative structure-activity relationship (QSAR) models. chemrxiv.org These models can predict the properties of novel naphthalene derivatives based on their molecular descriptors, allowing researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. chemrxiv.org This significantly accelerates the discovery process and reduces the reliance on time-consuming and expensive trial-and-error experimentation. mdpi.com

Machine learning algorithms can also be used to guide the synthesis of target molecules by predicting reaction outcomes and optimizing reaction conditions. chemrxiv.org For instance, an ML model could be trained on a dataset of known reactions to predict the yield of a particular cross-coupling reaction with 2,7-diiodonaphthalene under different catalytic systems and solvent conditions. chemrxiv.org This would enable chemists to select the optimal conditions for a desired transformation, saving time and resources.

Furthermore, generative models, a type of AI, can be used for the de novo design of naphthalene-based materials with specific target properties. arxiv.orgnih.gov By learning the underlying patterns in existing materials data, these models can generate novel molecular structures that are predicted to have superior performance for a given application, such as high charge mobility for an organic semiconductor or selective binding for a sensor.

Q & A

Q. What are the established protocols for synthesizing 2,7-diiodonaphthalene, and how are intermediates purified?

The synthesis typically involves iodination of naphthalene derivatives under controlled conditions. For example, analogous diiodonaphthalenes (e.g., 1,8-diiodonaphthalene) are synthesized via halogenation reactions using iodine sources, followed by extraction with dichloromethane and purification via column chromatography with hexane/dichloromethane gradients . Key steps include:

Q. What spectroscopic methods are critical for characterizing 2,7-diiodonaphthalene?

- 1H NMR : Aromatic protons in diiodonaphthalenes typically resonate between δ 7.2–8.2 ppm, with splitting patterns indicating substitution positions. For example, 1,8-diiodonaphthalene shows distinct α-hydrogen signals at δ 7.23–7.29 ppm (triplet) and δ 8.11–8.17 ppm (multiplet) .

- UV-Vis spectroscopy : Used to monitor electronic transitions; DMSO is a common solvent for baseline correction .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., parent ion m/z 248 for thiaxanthene derivatives) .

Q. How do researchers assess the purity and stability of 2,7-diiodonaphthalene derivatives?

- Melting point analysis : Sharp melting ranges (e.g., 183–188°C for dihydroxynaphthalene derivatives) indicate purity .

- Stability testing : Exposure to air/light (e.g., mercury lamp irradiation) reveals degradation pathways. For instance, dimeric products may form under UVA light .

Advanced Research Questions

Q. How do counterions (e.g., Na⁺ vs. K⁺) influence reaction pathways in 2,7-diiodonaphthalene chemistry?

Counterions modulate solvent interactions and radical stability. For example:

- Sodium salts (e.g., Na⁺ thiolates) in DMSO yield monomeric products (e.g., 12 in 91% yield).

- Potassium salts (K⁺) reduce DMSO’s solvation capacity, promoting dimerization (e.g., 13) with higher molar ratios (1.6 × 10⁻³ M² vs. 8.9 × 10⁻³ M² for Na⁺) .

| Counterion | Solvent | Product Ratio (Monomer:Dimer) |

|---|---|---|

| Na⁺ | DMSO | 91% monomer (12) |

| K⁺ | DMSO | Dominant dimer (13) |

Q. What experimental strategies resolve contradictions in yield data for radical-mediated reactions?

- Replication under inert conditions : Reactions in N₂ atmospheres minimize oxygen interference with radical intermediates .

- Isotopic labeling : Using DMSO-d₆ identifies hydrogen sources (e.g., 90% deuterium incorporation in 12-d1 vs. 10% in non-deuterated products) .

- Controlled variable testing : Systematic variation of light intensity, temperature, and solvent polarity isolates contributing factors .

Q. How can radical intermediates in 2,7-diiodonaphthalene reactions be conclusively identified?

- Radical trapping agents : Nitrosobenzene or TEMPO quench radicals, halting chain propagation.

- EPR spectroscopy : Detects unpaired electrons in intermediates like aryl radical anions .

- Mechanistic probes : Reactions in liquid ammonia (vs. DMSO) suppress radical pathways, favoring ionic mechanisms (e.g., 14 forms via nucleophilic substitution) .

Q. What computational methods validate proposed reaction mechanisms for 2,7-diiodonaphthalene derivatives?

- DFT calculations : Model transition states and bond dissociation energies (e.g., C–I bond cleavage energetics).

- Kinetic isotope effects : Compare reaction rates in H₂O vs. D₂O to infer hydrogen-transfer steps .

- Molecular dynamics simulations : Predict solvent effects on intermediate stability (e.g., DMSO’s role in stabilizing radical anions) .

Q. How do substituents on naphthalene cores influence regioselectivity in diiodination?

- Steric/electronic maps : Electron-donating groups (e.g., –OH) direct iodination to less hindered positions.

- Competitive experiments : Reacting naphthalene with limited I₂ reveals preferential 2,7-substitution over 1,8-isomers due to resonance stabilization .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for similar 2,7-diiodonaphthalene reactions?

Discrepancies often arise from:

Q. How can researchers reconcile conflicting NMR assignments for diiodonaphthalene derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.